Silacyclohexane, 1-chloro-

Description

BenchChem offers high-quality Silacyclohexane, 1-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silacyclohexane, 1-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

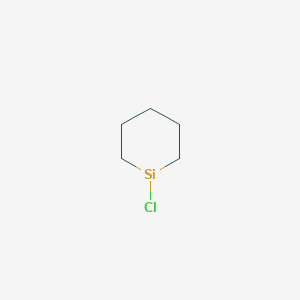

2D Structure

Properties

InChI |

InChI=1S/C5H10ClSi/c6-7-4-2-1-3-5-7/h1-5H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGLONTZQPDIFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[Si](CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40777986 | |

| Record name | 1-Chlorosilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40777986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18339-91-8 | |

| Record name | 1-Chlorosilinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40777986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Cyclic Organosilicon Systems and Halosilanes

Silacyclohexane (B14727737), 1-chloro- is classified as a cyclic organosilicon compound and a halosilane. Organosilicon compounds, which feature carbon-silicon bonds, are a cornerstone of modern chemistry with wide-ranging applications. researchgate.netwikipedia.org Within this broad category, cyclic systems like silacyclohexane are of fundamental interest for understanding how the incorporation of a silicon atom into a carbocyclic ring affects its structure and reactivity.

The presence of a chlorine atom bonded directly to the silicon atom also places this compound in the functional class of halosilanes. Halosilanes are pivotal intermediates in organosilicon chemistry, serving as versatile precursors for the synthesis of a diverse array of other organosilicon compounds through nucleophilic substitution reactions at the silicon center. The reactivity of the silicon-chlorine (Si-Cl) bond allows for the introduction of various functional groups, making 1-chloro-silacyclohexane a valuable building block in synthetic chemistry.

Significance of the Silacyclohexane Scaffold in Chemical Research

The six-membered silacyclohexane (B14727737) ring is a critical scaffold for fundamental chemical research, primarily because its conformational behavior diverges significantly from its all-carbon analogue, cyclohexane. In cyclohexane derivatives, substituents generally prefer to occupy the equatorial position to minimize steric hindrance. However, in 1-X-silacyclohexanes (where X is a halogen), this trend is often reversed. lookchem.comnih.gov

For Silacyclohexane, 1-chloro-, both experimental and computational studies have confirmed that the conformer with the chlorine atom in the axial position is energetically favored over the equatorial conformer. lookchem.comnih.govhi.ispleiades.online This preference is not driven by steric effects, which would disfavor the axial position, but rather by stabilizing electrostatic interactions. nih.govhi.ispleiades.online This finding underscores the subordinate role of steric effects in silacyclohexanes compared to traditional cyclohexanes and highlights the determining influence of electronic effects in these silicon-containing rings.

Table 1: Conformational Data for Silacyclohexane, 1-chloro-

| Property | Value | Source |

|---|---|---|

| Preferred Conformer | Axial | lookchem.comnih.gov |

| Energy Difference (Eaxial – Eequatorial) | approx. -0.50 ± 0.15 kcal mol-1 | lookchem.comnih.gov |

Overview of Research Trajectories Pertaining to 1 Chloro Silacyclohexane

Research concerning Silacyclohexane (B14727737), 1-chloro- has predominantly followed two main trajectories: detailed structural analysis and application in chemical synthesis.

Structural and Conformational Analysis: A significant body of research has focused on elucidating the precise molecular structure and conformational equilibrium of 1-chloro-silacyclohexane. These investigations employ a combination of advanced analytical techniques, including:

Quantum Chemical Calculations: Using methods like MP2 and DFT to model the structures and energies of the different conformers. lookchem.comhi.ispleiades.online

Spectroscopy: Low-temperature NMR and temperature-dependent Raman spectroscopy are used to study the conformational equilibrium in liquid phases. lookchem.comnih.gov

These studies consistently show that the molecule exists as a mixture of two chair conformers, with a distinct preference for the axial form. lookchem.comnih.govhi.ispleiades.online

Synthetic Applications: The reactivity of the Si-Cl bond makes 1-chloro-silacyclohexane a useful starting material for synthesizing more complex functionalized silacyclohexanes. Research has demonstrated its use in reactions to produce derivatives such as 1-methylthio-1-phenyl-1-silacyclohexane and other substituted silinanes, showcasing its role as a versatile synthetic intermediate. lookchem.comnih.gov

Advanced Spectroscopic and Structural Characterization of 1 Chloro Silacyclohexane

Precursor to Silicon-based Ceramics

Organosilicon polymers, including those derived from silacyclohexane (B14727737) monomers, can serve as preceramic polymers. researchgate.netmdpi.com Through a process of pyrolysis, these polymers can be converted into silicon-based ceramics, such as silicon carbide (SiC) or silicon oxycarbide (SiOC). researchgate.netmdpi.com The polymer-to-ceramic conversion offers a route to produce ceramic materials with controlled compositions and microstructures. researchgate.net These advanced ceramics are known for their high thermal stability, hardness, and chemical resistance, making them suitable for applications in high-temperature environments, such as in the aerospace and automotive industries. researchgate.netmdpi.com

Component in Silicon-containing Polymers for Advanced Applications

The incorporation of the silacyclohexane moiety into polymer structures can lead to materials with enhanced properties. Silicon-containing polymers are known for their thermal stability, low-temperature flexibility, and biocompatibility. mdpi.com By using Silacyclohexane, 1-chloro- as a monomer or a modifying agent, it is possible to create polymers for specialized applications. These can include high-performance elastomers, gas-permeable membranes, and materials for optical and electronic devices. uni-muenster.deresearchgate.net The ability to functionalize the silicon atom allows for fine-tuning of the polymer's properties to meet the demands of specific advanced applications. mdpi.com

Conclusion

Silacyclohexane (B14727737), 1-chloro- is a versatile organosilicon compound with significant potential in both chemical synthesis and materials science. Its reactive silicon-chlorine bond and the unique properties of the silacyclohexane ring make it a valuable building block. From its role as a monomer in the synthesis of advanced silicon-containing polymers to its use as a reagent for introducing the silacyclohexyl group, this compound continues to be an area of active research. The materials derived from Silacyclohexane, 1-chloro-, including polysilacyclohexanes and silicon-based ceramics, offer promising solutions for a range of technological challenges, underscoring the importance of this class of organosilicon compounds.

Excluding Any Direct Human Biological/pharmaceutical Applications or Safety Profiles.

Precursors for Silicon-Containing Polymers and Macromolecules

1-chloro-silacyclohexane can serve as a monomer or a precursor to monomers for the synthesis of organosilicon polymers. The reactivity of the Si-Cl bond allows for its conversion into other functional groups that can participate in polymerization reactions. For instance, it can be converted to a silane (B1218182) suitable for ring-opening polymerization (ROP). ROP of cyclic silanes is a common method for producing polysiloxanes and other silicon-containing polymers with controlled molecular weights and architectures. rsc.orgrsc.orgdntb.gov.uaresearchgate.net

Chlorosilanes are fundamental building blocks for creating hybrid inorganic-organic materials. researchgate.netresearchgate.net The hydrolysis and polycondensation of chlorosilanes, including functionalized silacyclohexanes derived from 1-chloro-silacyclohexane, can lead to the formation of siloxane networks. researchgate.net By incorporating organic functionalities, materials with tailored properties can be designed. These hybrid materials can exhibit enhanced thermal stability, tunable mechanical properties, and novel optical or electronic characteristics. The use of bis-silylated precursors, which can be synthesized from compounds like 1-chloro-silacyclohexane, is an active area of research for creating ordered hybrid materials. researchgate.net

Reagents and Building Blocks in Organic Synthesis

The primary application of 1-chloro-silacyclohexane in organic synthesis is as a reagent to introduce the silacyclohexane (B14727737) group into a variety of organic molecules. chembk.com This is typically achieved through nucleophilic substitution at the silicon atom. The resulting silylated compounds can have altered physical and chemical properties compared to their non-silylated counterparts. The incorporation of a silacyclohexane moiety can influence factors such as solubility, thermal stability, and reactivity.

Silicon-based tethers are increasingly used to control stereochemistry in organic reactions. figshare.comnih.gov By temporarily connecting two reactive centers with a silicon-containing linker, the conformational freedom of the molecule is restricted, which can lead to highly stereoselective transformations. While direct applications of 1-chloro-silacyclohexane in this context are not extensively detailed, its derivatives can be employed to create such tethers. The defined geometry of the silacyclohexane ring can impose specific spatial arrangements, thereby directing the outcome of reactions such as radical cyclizations, cycloadditions, and metathesis reactions. figshare.comnih.govthieme-connect.comnih.gov This strategy allows for the synthesis of complex chiral molecules with a high degree of stereocontrol. rsc.org

Advanced Chemical Manufacturing Processes

Chlorosilanes are crucial intermediates in various advanced chemical manufacturing processes. pcc.eu They are used in the production of a wide range of silicon-based products, including silicones, silanes, and other organosilicon compounds. elkem.comsilicones.eu While specific large-scale applications of 1-chloro-silacyclohexane are not prominent in the literature, its role as a reactive intermediate suggests its potential use in the synthesis of specialized organofunctional silanes and as a building block in the production of performance chemicals.

Catalysis and Ligand Design

1-chloro-silacyclohexane and related halosilacyclohexanes are used in the synthesis of ligands for transition metal catalysts. skemman.is The silacyclohexane framework can impart specific steric and electronic properties to a ligand, which in turn influences the activity and selectivity of the resulting metal complex in catalytic processes such as polymerization. starfiresystems.com

Development of Functional Materials (e.g., coatings, adhesives, electronics, non-medical imaging)

Derivatives of 1-chloro-silacyclohexane are important intermediates in the production of functional materials. A significant application is in the synthesis of silacyclohexane-based liquid crystal compounds. google.comdntb.gov.ua The unique shape and polarity of the silacyclohexane ring can be exploited to create liquid crystal molecules with specific mesomorphic properties for display technologies. Additionally, the broader class of heterocyclic silanes, for which 1-chloro-silacyclohexane is a key intermediate, are explored as precursors for chemical vapor deposition (CVD) to form silicon-containing thin films and as coupling agents for silicone-based materials. starfiresystems.com

Future Research Directions and Emerging Trends in 1 Chloro Silacyclohexane Chemistry

Exploration of Novel Reactivity Patterns and Catalytic Applications

The reactivity of the silicon-chlorine bond in 1-chloro-silacyclohexane makes it a valuable precursor for a variety of functionalized silacyclohexanes. chembk.com Future research will likely focus on uncovering new transformations and catalytic applications. This could involve its use as a precursor to hypercoordinate silicon complexes, which have applications as synthons and catalysts in organic and medicinal chemistry. researchgate.net The exploration of its role in transition-metal-catalyzed cross-coupling reactions to form new silicon-carbon or silicon-heteroatom bonds is another promising avenue. researchgate.net Furthermore, investigating its potential as a catalyst or catalyst precursor in various organic transformations could unlock new synthetic utilities. rsc.orgresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 1-chloro-silacyclohexane chemistry with continuous-flow technologies and automated synthesis platforms represents a significant trend. enantia.commdpi.com Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, which is particularly beneficial for reactions involving reactive intermediates or hazardous reagents. enantia.commdpi.com Automated platforms can accelerate the synthesis and screening of libraries of 1-silacyclohexane derivatives for various applications, such as in drug discovery and materials science. beilstein-journals.orgnih.gov This approach allows for rapid optimization of reaction conditions and the efficient production of target molecules. nih.gov

Advanced Spectroscopic and Computational Methodologies for Deeper Insight

A deeper understanding of the conformational behavior and electronic structure of 1-chloro-silacyclohexane is crucial for predicting its reactivity and designing new applications. Advanced spectroscopic techniques, such as low-temperature NMR, Raman spectroscopy, and photoelectron spectroscopy, will continue to provide valuable experimental data on its conformational preferences and energy barriers. tugraz.atresearchgate.nethi.is These experimental studies are increasingly complemented by high-level quantum chemical calculations (e.g., DFT and ab initio methods) to provide detailed insights into molecular geometries, vibrational frequencies, and reaction mechanisms. uio.nouio.no The synergy between experimental and computational approaches will be instrumental in elucidating the subtle electronic and steric effects that govern the chemistry of 1-chloro-silacyclohexane. mdpi.com

Design and Synthesis of New Functional Materials with Tunable Properties

1-Chloro-silacyclohexane serves as a key building block for the synthesis of novel functional materials. Its ability to be converted into various derivatives allows for the tuning of material properties. Future research will likely focus on the synthesis of polymers, liquid crystals, and other advanced materials incorporating the silacyclohexane (B14727737) moiety. researchgate.netgoogle.com For example, the incorporation of silacyclohexane units into polymer backbones can influence properties such as thermal stability, and optical and electronic characteristics. The synthesis of liquid crystals based on silacyclohexane derivatives is another area of interest, with potential applications in display technologies. google.com

Comparative Studies with Other Cyclic Halogenated Heterocycles

To better understand the unique properties of 1-chloro-silacyclohexane, comparative studies with other cyclic halogenated heterocycles are essential. By comparing its structure, reactivity, and conformational dynamics with analogous carbon-based (e.g., chlorocyclohexane) and other heteroatom-containing rings (e.g., those containing nitrogen, oxygen, or sulfur), researchers can delineate the specific influence of the silicon atom. nih.govethernet.edu.etacs.orgustc.edu.cn These studies, combining experimental and computational methods, will help to establish structure-property relationships and guide the rational design of new molecules with desired characteristics. For instance, understanding the differences in ring strain, bond lengths, and electrostatic potentials can explain the observed variations in reactivity and conformational preferences. nih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-chloro-silacyclohexane, and how do reaction parameters (e.g., temperature, catalysts) influence yield?

Methodological Answer:

Synthesis typically involves substituting a chlorine atom at the silicon center of silacyclohexane. A common approach is halogenation using silicon-directed electrophilic substitution, where reaction conditions such as temperature (e.g., −78°C to room temperature) and catalysts (e.g., Lewis acids) significantly impact yield and purity . For example, derivatives like 1-(4-chlorophenyl)-silacyclohexane require controlled stoichiometry to avoid over-halogenation. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the monochlorinated product.

Basic: Which spectroscopic techniques are most effective for structural characterization of 1-chloro-silacyclohexane, and how are key spectral features interpreted?

Methodological Answer:

- NMR Spectroscopy : is critical for identifying the silicon environment. A deshielded silicon signal (~30–50 ppm) confirms chlorine substitution. and resolve cyclohexane ring conformations and substituent effects .

- Raman Spectroscopy : Peaks at 300–400 cm (Si-Cl stretching) and 600–700 cm (Si-C ring vibrations) provide structural fingerprints .

- Mass Spectrometry : Fragmentation patterns (e.g., loss of Cl or Si-containing ions) validate molecular weight and stability under ionization .

Advanced: How do dissociative ionization (DI) and dissociative electron attachment (DEA) influence the electron beam-induced deposition (EBID) of 1-chloro-silacyclohexane?

Methodological Answer:

In EBID, DI and DEA mechanisms dictate deposition efficiency and film composition. DI generates reactive Si-Cl fragments, while DEA produces low-energy electrons that cleave Si-C bonds, leading to carbon contamination. Optimizing beam energy (5–50 eV) minimizes fragmentation and enhances silicon-rich deposition. Experimental data show that 1-chloro-silacyclohexane exhibits higher deposition rates than dichlorinated analogs due to reduced steric hindrance .

Advanced: What computational strategies reconcile discrepancies between theoretical and experimental conformational data for 1-chloro-silacyclohexane?

Methodological Answer:

- MP2/cc-pVTZ Calculations : Predict chair conformations with axial or equatorial Cl substituents. Energy differences (<1 kcal/mol) suggest rapid interconversion at room temperature .

- Gas-Phase Electron Diffraction (GED) : Experimental bond lengths (Si-Cl: 2.05 Å) and ring angles (109.5°) align with DFT optimizations but deviate in solution due to solvent effects .

- Dynamic NMR (DNMR) : Low-temperature (e.g., −90°C) slows conformational exchange, resolving axial-equatorial splitting and validating computed barriers (~8–10 kJ/mol) .

Advanced: How can researchers address contradictions in thermal stability data for 1-chloro-silacyclohexane derivatives?

Methodological Answer:

Contradictions often arise from impurities or measurement techniques. A systematic approach includes:

- Thermogravimetric Analysis (TGA) : Quantify decomposition onset temperatures under inert vs. oxidative atmospheres.

- DFT-Based Transition State Modeling : Identify degradation pathways (e.g., Si-Cl bond cleavage vs. ring-opening).

- Cross-Validation : Compare stability trends across derivatives (e.g., 1-chloro vs. 1-methylsilacyclohexane) to isolate substituent effects .

Basic: What are the solvent compatibility and storage guidelines for 1-chloro-silacyclohexane in laboratory settings?

Methodological Answer:

- Solubility : Miscible with non-polar solvents (e.g., hexane, toluene) but reacts with protic solvents (e.g., water, alcohols) via hydrolysis.

- Storage : Store under inert gas (Ar/N) at −20°C in amber vials to prevent photodegradation and moisture ingress. Purity (>95%) should be verified via GC-MS before use .

Advanced: How does silicon substitution alter the conformational dynamics of cyclohexane rings, and what experimental methods quantify these changes?

Methodological Answer:

Silicon increases ring flexibility due to longer Si-C bonds (1.87 Å vs. C-C 1.54 Å), reducing steric strain. Techniques include:

- Variable-Temperature Raman Spectroscopy : Tracks ring puckering modes (e.g., 400–500 cm) to map energy barriers .

- X-ray Crystallography : Resolves chair vs. boat conformations in solid-state structures, though lattice forces may bias results .

- Ab Initio Molecular Dynamics (AIMD) : Simulates nanosecond-scale conformational changes inaccessible to experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.